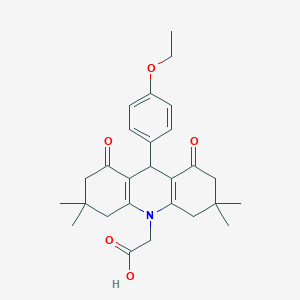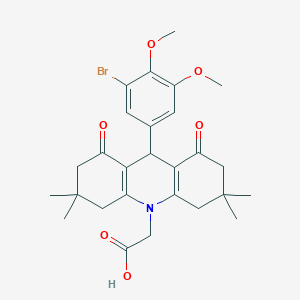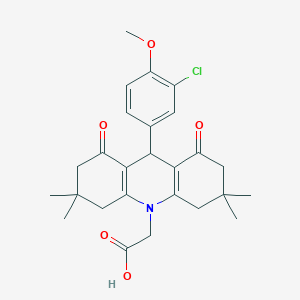![molecular formula C28H21ClN2O4 B302034 N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302034.png)
N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide, also known as BNH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNH belongs to the family of naphthofuran derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been reported to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer activities, this compound has been shown to possess antidiabetic activity by improving glucose tolerance and insulin sensitivity. This compound has also been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound exhibits low toxicity and high stability, making it suitable for use in various biological assays. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its application in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and diabetes. Another area of interest is the elucidation of the molecular mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, future studies may focus on improving the solubility and bioavailability of this compound to enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction between 2-hydroxy-1-naphthaldehyde and 3-chloro-4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds via a Schiff base intermediate, which is subsequently cyclized to form the naphthofuran ring. The resulting product is then treated with benzyl bromide to introduce the benzyl group, followed by reaction with hydrazine hydrate to form the final product, this compound.
Applications De Recherche Scientifique
N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. One study reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study showed that this compound possesses potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation. Additionally, this compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
Formule moléculaire |
C28H21ClN2O4 |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
N-[(E)-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H21ClN2O4/c1-33-25-14-19(13-23(29)27(25)34-17-18-7-3-2-4-8-18)16-30-31-28(32)26-15-22-21-10-6-5-9-20(21)11-12-24(22)35-26/h2-16H,17H2,1H3,(H,31,32)/b30-16+ |
Clé InChI |
XVOHMANLUDWDRJ-OKCVXOCRSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC5=CC=CC=C5 |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC5=CC=CC=C5 |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301952.png)
![N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301953.png)
![N-(2-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301956.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301960.png)
![(9-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301961.png)
![[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301963.png)
![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301964.png)
![[9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301965.png)


![[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)

![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)